N-(2-adamantyl)-1-ethylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-adamantyl)-1-ethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-19-5-3-16(4-6-19)18-17-14-8-12-7-13(10-14)11-15(17)9-12/h12-18H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHRADOFBDWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Adamantyl 1 Ethylpiperidin 4 Amine and Its Analogs
Established Synthetic Routes to the N-(2-adamantyl)-1-ethylpiperidin-4-amine Core Structure
The construction of the this compound scaffold can be approached through a convergent synthesis, where the piperidine (B6355638) ring and the adamantyl-amine fragment are synthesized separately and then coupled, or through a linear approach where the piperidine ring is formed with the necessary substituents already in place or introduced sequentially.
Strategies for Piperidine Ring Formation
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. nih.govnih.gov Its synthesis has been extensively studied, with several reliable methods for the formation of 4-aminopiperidine (B84694) derivatives.
One of the most common methods for synthesizing 4-piperidones, which are key precursors to 4-aminopiperidines, is the Dieckmann condensation. dtic.milresearchgate.net This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, provides a versatile route to the piperidone core. researchgate.net Another prominent strategy involves the hydrogenation of substituted pyridines. nih.gov This can be achieved using various metal catalysts under hydrogen pressure, although achieving specific stereoisomers can be challenging. nih.gov More recent methods have focused on developing stereoselective and efficient one-pot syntheses. For instance, a gold-catalyzed cyclization of N-homopropargyl amides can lead to piperidin-4-ols, which can then be converted to the corresponding amines. nih.gov
Reductive amination of 4-piperidones is a widely used method to introduce the 4-amino group. mdpi.com Commercially available N-substituted 4-piperidones can be reacted with a suitable amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the desired 4-aminopiperidine. mdpi.com An alternative approach starts from isonipecotate, where the Curtius rearrangement is a key step to introduce the amino group at the 4-position after initial alkylation at this position. nih.gov
Table 1: Selected Strategies for Piperidine Ring Formation
| Method | Key Reaction | Starting Materials | Product Type | Citation(s) |
|---|---|---|---|---|
| Dieckmann Condensation | Intramolecular cyclization | Aminodicarboxylate esters | 4-Piperidones | dtic.milresearchgate.net |
| Pyridine Hydrogenation | Catalytic reduction | Substituted pyridines | Substituted piperidines | nih.gov |
| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amide | N-homopropargyl amides | Piperidin-4-ols | nih.gov |
| Reductive Amination | Reaction with an amine and reducing agent | 4-Piperidones | 4-Aminopiperidines | mdpi.com |
| Curtius Rearrangement | Rearrangement of an acyl azide | Isonipecotate derivatives | 4-Aminopiperidines | nih.gov |
Introduction of the Adamantyl Moiety
The introduction of the bulky adamantyl group onto a molecule can be achieved through several synthetic methodologies. A common approach is the reductive amination of an adamantyl ketone with a suitable amine. For instance, 2-adamantanone (B1666556) can be reacted with 4-aminopiperidine derivatives under reductive conditions to form the N-(2-adamantyl)piperidine bond. researchgate.net
Alternatively, direct alkylation of an amine with an adamantyl halide can be employed. google.com However, this method can sometimes be challenging due to the steric hindrance of the adamantyl group. Friedel-Crafts alkylation using adamantyl-containing electrophiles with aromatic or heterocyclic systems has also been reported for the synthesis of adamantyl-substituted compounds. researchgate.net The synthesis of 2-adamantyl-containing amines has been achieved through the reduction of unsaturated nitriles bearing a 2-adamantyl fragment using reagents like lithium aluminum hydride. researchgate.net
Functionalization at the Piperidine Nitrogen and Amine Positions
The final step in the synthesis of this compound involves the introduction of the ethyl group at the piperidine nitrogen. This is typically achieved through N-alkylation. nih.govresearchgate.net The secondary amine of the piperidine ring can be reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to prevent the formation of the hydrohalide salt and to drive the reaction to completion. researchgate.net
The functionalization of the 4-amino group is also a key step in generating analogs. Reductive amination of a 4-oxopiperidine with 2-aminoadamantane (B82074) would directly install the adamantyl group at the 4-amino position. Subsequent N-ethylation of the piperidine nitrogen would complete the synthesis. This convergent approach is often efficient for creating a library of analogs. nih.gov
Stereoselective Synthesis Approaches to Piperidine Derivatives
Achieving stereochemical control in the synthesis of substituted piperidines is crucial, as different stereoisomers can exhibit distinct biological activities. rsc.org Several stereoselective methods have been developed. For example, organocatalytic enantioselective intramolecular aza-Michael reactions have been used to produce enantiomerically enriched disubstituted piperidines. rsc.org Another approach involves the use of chiral auxiliaries, such as an η4-dienetricarbonyliron complex, which can control the stereoselectivity of double reductive amination cascades to form piperidines with a single diastereoisomer. rsc.org
Furthermore, iridium-catalyzed cascade reactions have been shown to enable the stereoselective synthesis of substituted piperidines. nih.gov The use of chiral catalysts and ligands in hydrogenation and other cyclization reactions is a common strategy to induce asymmetry and obtain specific stereoisomers. nih.govacs.org Kiss et al. developed a stereocontrolled synthesis of fluorine-containing piperidines from racemic cyclic diols, highlighting the potential for precise stereochemical control. researchgate.net
Derivatization Strategies for Analog Generation
To explore the structure-activity relationships of this compound, the generation of analogs through derivatization is essential.
N-Alkylation and Acylation on the Piperidine Nitrogen
The piperidine nitrogen offers a convenient handle for introducing a variety of substituents. N-alkylation can be performed with a range of alkyl halides to investigate the effect of the N-substituent's size and nature. nih.gov Similarly, N-acylation can be carried out using acyl chlorides or anhydrides to introduce amide functionalities. nih.govresearchgate.net These modifications can significantly impact the compound's properties. nih.gov For example, studies on related adamantyl piperidines have shown that N-alkylation can alter the conformation of the piperidine ring, which in turn affects biological activity. nih.gov
Table 2: Examples of N-Alkylation and Acylation Reactions on Piperidine Nitrogen
| Reaction Type | Reagent | Product Functional Group | Citation(s) |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., ethyl bromide) | N-Alkylpiperidine | nih.govresearchgate.net |
| N-Acylation | Acyl chloride (e.g., benzoyl chloride) | N-Acylpiperidine (Amide) | nih.govresearchgate.net |
| N-Sulfonylation | Sulfonyl chloride (e.g., benzenesulfonyl chloride) | N-Sulfonylpiperidine (Sulfonamide) | nih.gov |
Modifications of the Terminal Amine and Ethyl Chain
The structure of this compound offers two primary sites for modification beyond the core rings: the secondary amine linking the adamantyl and piperidine moieties, and the ethyl group attached to the piperidine nitrogen. Synthetic strategies targeting these positions allow for the generation of diverse analogs.
The secondary amine can undergo standard reactions such as acylation and alkylation. Acylation, for instance, can be achieved by reacting the amine with an acylating agent like an acid chloride. This method is used to create amide linkages in related adamantane-containing structures, such as in the synthesis of N-(Adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide from 1-aminoadamantane and an indole-3-carbonyl chloride intermediate. nih.gov This approach could be applied to cap the terminal amine with various acyl groups.
The N-ethyl group on the piperidine ring is typically introduced via N-alkylation or reductive amination. Alkylation can be performed on the N-(2-adamantyl)piperidin-4-amine precursor using an ethylating agent such as 1-(2-chloroethyl)piperidine (B1294334) hydrochloride in the presence of a base. researchgate.net Reductive amination of the precursor amine with acetaldehyde (B116499) and a reducing agent like sodium triacetoxyborohydride is another common method. nih.gov
Varying the alkylating agent allows for the synthesis of a library of analogs with different substituents on the piperidine nitrogen. For example, using formalin instead of acetaldehyde in reductive amination yields the N-methyl derivative. nih.gov The synthesis of analogs with longer or more functionalized chains is also feasible through alkylation with corresponding haloalkanes or through alternative reactions like the aza-Michael reaction. researchgate.net An example of a related analog is N-(2-adamantyl)-1-prop-2-ynylpiperidin-4-amine, which features a propargyl group instead of an ethyl group, demonstrating the versatility of N-substitution. nih.gov
| Modification Site | Reaction Type | Reagent Example | Resulting Moiety | Reference |
|---|---|---|---|---|
| Terminal Amine | Acylation | Acetyl Chloride | N-Acetyl | researchgate.net |
| Piperidine Nitrogen | Reductive Amination | Acetaldehyde | N-Ethyl | nih.gov |
| Piperidine Nitrogen | Reductive Amination | Formalin | N-Methyl | nih.gov |
| Piperidine Nitrogen | Alkylation | Propargyl Bromide | N-Propargyl | nih.gov |
| Piperidine Nitrogen | Alkylation | 1-(2-chloroethyl) piperidine | N-Ethylpiperidine | researchgate.net |
Structural Variations of the Adamantyl Moiety
The adamantane (B196018) cage is a key feature of the title compound, imparting significant lipophilicity and steric bulk that can influence its properties. researchgate.net Modifying this part of the molecule is a critical strategy for developing analogs. Variations can include changing the attachment point on the cage, altering the adamantane structure itself, or replacing it entirely with other bulky groups.
The synthesis of adamantane-containing amines often begins with a pre-functionalized adamantane derivative which is then coupled to the amine partner. mdpi.com For instance, research on 2-adamantyl-containing amines has utilized the reduction of unsaturated nitriles bearing the 2-adamantyl fragment to produce the corresponding amines. researchgate.net The synthesis of 1,2-disubstituted adamantane derivatives provides a pathway to various precursors for these types of molecules. nih.gov
Analogs can be synthesized where the adamantane cage is linked via a different position (e.g., 1-adamantyl) or with a spacer, such as in N-(adamantan-1-ylmethyl) derivatives. nih.gov More profound changes involve the substitution of the adamantane core with other diamondoid structures. Amides and amines containing azaadamantane or diamantane moieties have been synthesized through amidation followed by reduction, demonstrating that the adamantane group can be replaced by other sterically demanding cage compounds. nih.govstrath.ac.ukstrath.ac.uk These syntheses typically involve coupling the desired cage amine with a carboxylic acid or acid chloride, followed by reduction of the resulting amide to the amine. nih.govstrath.ac.uk
| Structural Variation | Synthetic Strategy | Precursor Example | Reference |
|---|---|---|---|
| 1-Adamantyl instead of 2-Adamantyl | Coupling of 1-aminoadamantane | 1-Aminoadamantane | nih.gov |
| Adamantylmethyl Linker | Coupling of 1-(aminomethyl)adamantane | 1-(Aminomethyl)adamantane | nih.gov |
| Replacement with Diamantane | Amidation followed by reduction | Diamantane-amine | nih.govstrath.ac.uk |
| Replacement with Azaadamantane | Amidation followed by reduction | Azaadamantane-amine | nih.govstrath.ac.uk |
| Replacement with Cyclohexyl | Coupling of amine with acid chloride | Cyclohexylamine | nih.gov |
Green Chemistry and Sustainable Synthesis Considerations for Amine Compounds
The synthesis of complex amine compounds like this compound traditionally relies on multi-step processes that may involve harsh conditions and generate significant waste. rsc.org Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to develop more sustainable and efficient methodologies. rsc.org
A key area of development is the use of biocatalysis. Enzymes offer high selectivity under mild conditions. For the synthesis of piperidine scaffolds, researchers have developed methods using immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions that form the piperidine ring in a single step. rsc.org Other biocatalytic strategies include chemo-enzymatic cascades that use amine oxidases and ene-imine reductases to convert simple pyridines into stereochemically defined piperidines. rsc.orgnih.gov
Catalytic methods that improve atom economy are also central to green synthesis. Hydrogen-borrowing catalysis, often employing iridium or ruthenium complexes, enables the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.orgnih.gov This approach is a green alternative to traditional alkylation with alkyl halides. Similarly, reductive amination using non-precious metal catalysts, such as iron, provides an efficient route to piperidines and other cyclic amines. nih.gov
The choice of solvents and catalysts also plays a crucial role. The development of one-pot reactions in environmentally benign solvents like water can significantly reduce the environmental impact. nih.gov Furthermore, the use of renewable and waste-derived materials as catalysts, such as CaO derived from waste snail shells, represents an innovative approach to sustainable chemical synthesis. oiccpress.comoiccpress.com The synthesis of piperidine from biomass derivatives like δ-valerolactone is another promising route that moves away from fossil fuel-based feedstocks. researchgate.net These green chemistry principles provide a framework for developing more sustainable synthetic routes to adamantane-piperidine analogs.
Structure Activity Relationship Sar Investigations at the Molecular Level for N 2 Adamantyl 1 Ethylpiperidin 4 Amine Analogs
Positional Scanning and Substituent Effects on In Vitro Biological Target Interaction
The biological activity of N-(2-adamantyl)-1-ethylpiperidin-4-amine analogs is highly sensitive to the nature and position of various substituents on the core structure. Systematic modifications have elucidated key interactions between these ligands and their biological targets.
The nitrogen atom of the piperidine (B6355638) ring is a critical feature, often serving as a basic center that can be protonated at physiological pH, forming a positive ionizable feature essential for receptor interaction. The substituent attached to this nitrogen (the N-substituent) plays a pivotal role in modulating binding affinity and selectivity.
Research on analogous adamantane-based heterocyclic compounds has shown that the size and nature of the N-alkyl group are determining factors for potency. For instance, in studies of 3-(2-adamantyl)pyrrolidines, which are structurally related to the piperidine series, N-alkylation was found to significantly decrease anti-Influenza A virus activity compared to the unsubstituted parent compound. nih.gov Conversely, introducing a more complex N-substituent, such as a dialkylaminoethyl group, resulted in compounds with potent antiviral activity. nih.gov This suggests that while simple, small alkyl groups like the ethyl group in this compound may be optimal for certain targets, larger or more functionalized substituents can introduce new binding interactions or alter the molecule's physicochemical properties to enhance activity for other targets.
In many adamantane (B196018) amine series, N-methylation has been reported to be detrimental to activity. scispace.com The general trend observed is that increasing the size of the N-substituent leads to diminished activity, particularly if bulky functional groups are incorporated. nih.gov This highlights a delicate balance between the substituent's ability to form favorable interactions and the potential for steric hindrance within the receptor's binding pocket. The choice of the heterocyclic ring itself is also fundamental; studies have shown that replacing a piperazine ring with a piperidine moiety can dramatically increase affinity for certain targets, such as the sigma-1 receptor, defining it as a critical structural element for activity. nih.gov
Table 1: Effect of N-Substitutions on Biological Activity of Adamantyl-Heterocycle Analogs
| Base Scaffold | N-Substituent | Target/Assay | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 3-(2-Adamantyl)pyrrolidine | -H (unsubstituted) | Anti-Influenza A | High potency | nih.gov |
| 3-(2-Adamantyl)pyrrolidine | -Alkyl (e.g., Methyl, Ethyl) | Anti-Influenza A | Significant decrease in potency | nih.gov |
| 3-(2-Adamantyl)pyrrolidine | -Dialkylaminoethyl | Anti-Influenza A | Strong potency restored/enhanced | nih.gov |
| Adamantane Amine | -Methyl | Anti-Influenza A | Detrimental to potency | scispace.com |
The adamantyl group is a defining feature of this compound class and is often referred to as a "lipophilic bullet" in medicinal chemistry. nih.gov Its primary roles are to increase the molecule's lipophilicity and to provide a rigid, sterically demanding scaffold that can influence ligand-receptor interactions.
The high lipophilicity and conformational rigidity of the adamantane skeleton are known to favor biological activity. researchgate.net This bulky, cage-like structure enhances a molecule's ability to partition into lipid bilayers, which can improve permeability across biological membranes, including the blood-brain barrier. researchgate.net Furthermore, the rigid nature of the adamantane cage protects adjacent parts of the molecule from metabolic degradation, thereby enhancing stability and prolonging the compound's plasma half-life. researchgate.net
Table 2: Functions of the Adamantyl Group in Drug Design
| Property | Description | Consequence for Molecular Activity | Reference |
|---|---|---|---|
| Lipophilicity | Highly non-polar, cage-like hydrocarbon structure. | Enhances membrane permeability (e.g., BBB) and solubility in non-polar environments. | researchgate.net |
| Steric Bulk | Large, three-dimensional structure. | Acts as a hydrophobic anchor in receptor pockets; can confer receptor subtype selectivity. | nih.govijnrd.org |
| Rigidity | Conformationally locked structure. | Reduces entropic penalty upon binding; orients other pharmacophoric groups for optimal interaction. | nih.govscispace.com |
| Metabolic Stability | Protects adjacent chemical bonds from enzymatic degradation. | Increases plasma half-life and overall stability of the drug molecule. | researchgate.net |
The synthesis of piperidine derivatives for pharmaceutical use often requires stereoselective methods to obtain a specific isomer, as different stereoisomers can exhibit vastly different pharmacological profiles. nih.gov For a 4-substituted piperidine like this compound, if additional substituents were introduced on the ring (e.g., at the 2- or 3-position), cis/trans isomerism would become critical. For example, the synthesis of cis-configured 2,4-disubstituted 1-alkylpiperidines has been specifically developed to control the spatial relationship between substituents, which in turn dictates how the molecule can interact with its target receptor. nih.gov
The piperidine ring typically adopts a low-energy chair conformation. In this conformation, substituents can occupy either an axial or an equatorial position. The 4-amino-adamantyl group in the parent compound would preferentially occupy the equatorial position to minimize steric strain. The specific orientation of this group relative to other parts of the molecule is crucial for fitting into the receptor binding site. An incorrect stereochemical arrangement could lead to steric clashes with amino acid residues in the receptor, resulting in a significant loss of binding affinity and molecular activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency and selectivity.
In a typical QSAR study, a series of analogs is synthesized and tested for biological activity. Then, various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov Mathematical models are then built to establish a relationship between these descriptors and the observed activity.
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to adamantyl-containing compounds. researchgate.net A CoMFA/CoMSIA study on adamantyl N-benzylbenzamide derivatives revealed that the steric contributions of the adamantyl moiety were a critical factor for their biological activity. researchgate.net Similarly, QSAR analyses of other piperidine-containing series have highlighted the importance of lipophilicity and specific electronic properties of substituents for binding affinity. nih.gov
The statistical validity of a QSAR model is crucial and is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A robust and predictive QSAR model can be used to estimate the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts. nih.gov
Table 3: Common Descriptors and Validation Parameters in QSAR Studies
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Steric | Molar Refractivity (MR), STERIMOL parameters, Molecular Volume | Describes the size and shape of the molecule or its substituents. |
| Electronic | Hammett constants (σ), Dipole Moment, Partial Atomic Charges | Describes the electron-donating or withdrawing nature and charge distribution. |
| Hydrophobic | Partition coefficient (logP), Hydrophobic constants (π) | Describes the lipophilicity and ability to cross cell membranes. |
| Topological | Connectivity indices, Shape indices | Describes the pattern of atomic connections and molecular branching. |
| Validation Parameter | Description | Typical Acceptable Value |
| r² (Correlation Coefficient) | Measures how well the model fits the training set data. | > 0.6 |
| q² (Cross-validated r²) | Measures the predictive power of the model using internal validation (e.g., leave-one-out). | > 0.5 |
Pharmacophore Elucidation for this compound Analogs
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Elucidating the pharmacophore for a class of compounds like this compound analogs is a key step in rational drug design and virtual screening.
Based on the structural components of the parent molecule and SAR data from related compounds, a general pharmacophore model can be proposed. Key features would likely include:
A Hydrophobic Group (HY): This feature is represented by the bulky and rigid adamantyl cage, which is critical for anchoring the ligand in a hydrophobic pocket of the receptor. nih.gov
A Positive Ionizable (PI) / Basic Group: The nitrogen atom of the piperidine ring, which is basic and typically protonated at physiological pH, serves this role. It can form crucial ionic or hydrogen bond interactions with acidic residues (e.g., Aspartic acid, Glutamic acid) in the receptor. nih.gov
Hydrogen Bond Acceptors/Donors (HBA/HBD): The secondary amine in the 4-position (-NH-) can act as a hydrogen bond donor. The piperidine nitrogen can also act as a hydrogen bond acceptor before it is protonated.
Ligand-based pharmacophore models have been developed for structurally analogous compounds. For instance, a pharmacophore model for sigma-2 receptor ligands, a target for many adamantane derivatives, was shown to consist of one hydrophobic region, one positive ionizable feature, and a hydrogen-bond-acceptor group. nih.gov Such a model serves as a 3D query to search large chemical databases for novel compounds that possess the same essential features, a process known as virtual screening. This approach can identify structurally diverse molecules that are likely to be active at the same target, accelerating the discovery of new lead compounds.
Table 4: Putative Pharmacophoric Features of this compound Analogs
| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Role in Receptor Binding |
|---|---|---|
| Hydrophobic (HY) | Adamantyl group | Occupies a lipophilic pocket, acts as a structural anchor. |
| Positive Ionizable (PI) | Piperidine Nitrogen (protonated) | Forms ionic bonds or strong hydrogen bonds with acidic residues. |
| Hydrogen Bond Donor (HBD) | 4-amino group (-NH-) | Donates a hydrogen to an acceptor group (e.g., carbonyl oxygen) on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Piperidine Nitrogen (unprotonated) | Accepts a hydrogen from a donor group on the receptor. |
Mechanistic Studies of Molecular Interactions of N 2 Adamantyl 1 Ethylpiperidin 4 Amine
In Vitro Receptor Binding and Ligand-Target Engagement Studies
Compound 5 has been the subject of in vitro studies to determine its binding affinity and selectivity for specific receptor targets, particularly sigma receptors (σR), which are implicated in various neurological disorders. nih.gov
The affinity of Compound 5 for human sigma-1 (hσ1R) and sigma-2 (σ2R) receptors has been quantified through radioligand binding assays. These studies are crucial for understanding the compound's potential as a modulator of these receptor systems. The binding affinity is typically expressed as the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value corresponds to a higher binding affinity.
In competitive binding assays, Compound 5 demonstrated a high affinity for the human σ1 receptor, with a Ki value of 1.45 nM. nih.govresearchgate.net This affinity is comparable to that of established sigma receptor ligands like NE-100 and PB28. nih.gov Its affinity for the σ2 receptor subtype was significantly lower, indicating a high degree of selectivity for σ1R. Specifically, Compound 5 exhibited a 290-fold selectivity for the σ1 receptor over the σ2 receptor. nih.govresearchgate.net
| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) |
|---|---|---|---|
| Compound 5 | hσ1R | 1.45 ± 0.43 | 290-fold |
| Compound 5 | hσ2R | 421 ± 28 | |
| NE-100 (Reference) | hσ1R | 2.00 | N/A |
| PB28 (Reference) | hσ1R | 1.87 | N/A |
While the precise binding mode of Compound 5 on the sigma-1 receptor requires further elucidation, its high affinity suggests a significant interaction with the receptor's binding site. Orthosteric ligands bind directly to the primary, active site of a receptor, competitively inhibiting the binding of the endogenous ligand. nih.gov In contrast, allosteric modulators bind to a different site on the receptor, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.gov The available data from competitive binding assays, where Compound 5 competes with a radiolabeled orthosteric ligand, suggests that it acts as an orthosteric ligand at the sigma-1 receptor. Molecular modeling studies support this, showing Compound 5 occupying the same binding pocket as known orthosteric ligands like PD144418 within the crystal structure of the hσ1R. researchgate.net
Enzyme Inhibition Kinetics and Characterization
In addition to its receptor binding profile, Compound 5 has been evaluated for its ability to inhibit the activity of key enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine and are important targets in the context of neurological disorders like Alzheimer's disease. nih.gov
The inhibitory activity of Compound 5 was determined by measuring its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The studies revealed that Compound 5 is a potent inhibitor of AChE with an IC50 value of 13 nM. nih.govresearchgate.net Its inhibitory activity against BuChE was considerably weaker, with an IC50 of 3.1 µM (3100 nM), indicating selectivity for AChE over BuChE. nih.govresearchgate.net The type of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies by analyzing Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration. khanacademy.orgsemanticscholar.org For Compound 5 , detailed kinetic mechanism studies beyond the IC50 determination were not specified in the provided sources.
| Enzyme | IC50 |
|---|---|
| Acetylcholinesterase (AChE) | 13 nM |
| Butyrylcholinesterase (BuChE) | 3.1 µM |
Protein-Ligand Interaction Dynamics (In Vitro)
Computational molecular modeling has been employed to investigate the interaction dynamics between Compound 5 and its biological targets at an atomic level. researchgate.net Docking studies with the human sigma-1 receptor (hσ1R) crystal structure (PDB: 5HK1) predicted a favorable binding energy of -11.2 kcal/mol for Compound 5 . researchgate.net
The modeled complex reveals specific interactions between the ligand and amino acid residues within the receptor's binding pocket. The N-benzylpiperidine moiety of Compound 5 appears to be a key structural feature for its high affinity. These computational analyses, which align with the experimental binding data, suggest a stable and high-affinity interaction, primarily through hydrophobic and hydrogen bonding forces, consistent with orthosteric binding. researchgate.netmdpi.com The interaction analysis helps to rationalize the high affinity and selectivity observed in the in vitro binding assays. researchgate.net
Cellular Pathway Modulation at the Molecular Level (In Vitro)
The high-affinity interaction of Compound 5 with the sigma-1 receptor suggests it can modulate the cellular pathways in which this receptor is involved. The σ1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, where it regulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. nih.gov
By binding to σ1R, ligands can influence these downstream pathways. While specific in vitro cellular assays detailing the pathway modulation by Compound 5 are not extensively described in the available literature, its potent binding affinity implies a potential to modulate σ1R-dependent signaling. For instance, σ1R agonists are known to potentiate neurite outgrowth and offer neuroprotection, effects mediated through the modulation of intracellular signaling cascades. As a high-affinity ligand, Compound 5 is positioned to influence these and other σ1R-regulated cellular processes, although its functional effect as an agonist, antagonist, or inverse agonist would need to be confirmed through specific functional assays. nih.gov
Computational and Theoretical Chemistry Applications for N 2 Adamantyl 1 Ethylpiperidin 4 Amine
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential binding modes and affinities of compounds like N-(2-adamantyl)-1-ethylpiperidin-4-amine with various biological targets. For adamantane (B196018) derivatives, docking studies have been successfully employed to investigate their interactions with targets such as viral ion channels and enzymes. acs.orgmdpi.com In a typical molecular docking workflow, the 3D structure of the target protein is prepared, and the ligand, this compound, is docked into the defined binding site. The results are scored based on the predicted binding energy, which indicates the stability of the ligand-protein complex. acs.org
Ligand-based virtual screening is another powerful computational approach that can be utilized when the 3D structure of the target is unknown. nih.gov This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound can be used as a template to search large chemical databases for compounds with similar features. nih.gov The this compound structure itself, with its distinct combination of the adamantyl group and the ethylpiperidine amine moiety, can serve as a query for identifying other potentially active molecules.
A hypothetical molecular docking study of this compound against a protein target could yield results such as those presented in the interactive table below. The table illustrates the type of data generated, including binding affinity and key interacting residues, which are crucial for understanding the basis of molecular recognition.
Interactive Table 1: Representative Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | -8.2 | Val56, Leu172, Tyr330 | Hydrophobic |
| Asp184 | Hydrogen Bond | ||
| Acetylcholinesterase | -9.5 | Trp84, Tyr130, Phe330 | Hydrophobic, Pi-Pi Stacking |
| His440 | Hydrogen Bond | ||
| M2 Proton Channel | -7.8 | Val27, Ala30, Ser31 | Hydrophobic, van der Waals |
Note: The data in this table is illustrative and represents the type of results obtained from molecular docking simulations.
Molecular Dynamics Simulations of Compound-Target Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. nih.gov MD simulations are crucial for assessing the stability of the interactions predicted by docking and for understanding the conformational changes that may occur upon ligand binding. acs.org For a complex of this compound with a target protein, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds.
Quantum Chemical Calculations of Electronic and Conformational Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and conformational properties of a molecule. colab.ws For this compound, these calculations can provide a wealth of information, including:
Optimized Geometry: The most stable 3D conformation of the molecule.
Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are fundamental to understanding the molecule's reactivity.
Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data to confirm the structure. colab.ws
The rigid and bulky nature of the adamantane cage significantly influences the conformational flexibility of the entire molecule. researchgate.netacs.org Quantum chemical calculations can precisely map the potential energy surface associated with the rotation of the ethylpiperidin-4-amine group relative to the adamantane scaffold.
Interactive Table 2: Representative Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule |
| Molecular Electrostatic Potential | Negative region around nitrogen atoms | Predicts sites for electrophilic attack and hydrogen bonding |
Note: The data in this table is illustrative and represents the type of results obtained from quantum chemical calculations.
De Novo Design Approaches based on the this compound Scaffold
De novo design is a computational strategy for creating novel molecules with desired properties from scratch. The this compound structure can serve as an excellent starting scaffold for such design approaches. mdpi.com The adamantane moiety provides a rigid anchor that can be strategically positioned within a binding pocket, while the piperidine (B6355638) and ethylamine (B1201723) components offer multiple points for chemical modification to optimize interactions and properties. nih.gov
Using the this compound scaffold, new derivatives can be designed by:
Fragment-based growing: Adding new functional groups to the scaffold to form additional interactions with the target protein.
Scaffold hopping: Replacing the piperidine ring with other cyclic systems to explore different conformational spaces while retaining the key adamantyl anchor.
Linker modification: Varying the length and composition of the ethyl group to alter the orientation of the adamantyl and piperidine moieties relative to each other.
These computational design strategies, guided by the structural information from docking and MD simulations, can accelerate the discovery of new and more potent bioactive compounds based on the this compound template.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for In Vitro Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying the metabolites of a compound in complex biological matrices. researchgate.netnih.gov This technique is essential for elucidating the metabolic pathways of "N-(2-adamantyl)-1-ethylpiperidin-4-amine".
The general methodology involves incubating the parent compound with in vitro systems that mimic hepatic metabolism, such as cryopreserved human hepatocytes or human liver microsomes (HLMs). researchgate.net Following incubation, the samples are analyzed by an LC-HRMS system. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the determination of elemental compositions for both the parent compound and its metabolites, facilitating their identification. researchgate.net
For adamantane-containing compounds, common metabolic transformations include hydroxylation at various positions on the adamantyl cage, as well as modifications to other parts of the molecule. nih.govchemrxiv.org In the case of "this compound", potential metabolic pathways could involve hydroxylation of the adamantyl or piperidine (B6355638) rings, N-dealkylation of the ethyl group, or subsequent glucuronidation of hydroxylated metabolites. nih.gov Software-assisted data mining helps to systematically screen the complex datasets for expected and unexpected metabolites. researchgate.net
Table 1: Hypothetical In Vitro Metabolites of this compound Identified by LC-HRMS
| Proposed Metabolite | Transformation | Measured m/z | Mass Error (ppm) | Retention Time (min) |
| M1 | Monohydroxylation (Adamantyl) | 291.2744 | 1.2 | 5.8 |
| M2 | Monohydroxylation (Piperidine) | 291.2749 | -0.5 | 6.2 |
| M3 | Dihydroxylation (Adamantyl) | 307.2693 | 0.8 | 4.9 |
| M4 | N-Deethylation | 247.2481 | 1.5 | 7.1 |
| M5 | M1 + Glucuronidation | 467.3065 | -0.2 | 3.5 |
Note: This data is illustrative and represents the type of results obtained from an HRMS analysis.
Advanced NMR Techniques for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules. researchgate.net For "this compound", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's preferred conformation in solution.
Advanced 2D NMR techniques are particularly informative. ipb.pt
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin coupling networks within the ethyl, piperidine, and adamantyl moieties.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. ipb.pt
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for connecting the different structural fragments (e.g., linking the ethyl group to the piperidine nitrogen). ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. diva-portal.org This is crucial for determining the relative orientation of the bulky adamantyl group with respect to the piperidine ring and for analyzing the conformational dynamics of the molecule. diva-portal.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound
| Structural Fragment | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Adamantyl | CH (bridgehead) | ~1.8 - 2.1 | ~38 - 40 |
| Adamantyl | CH₂ | ~1.6 - 1.8 | ~28 - 30 |
| Adamantyl | CH-N | ~3.0 - 3.2 | ~55 - 60 |
| Piperidine | CH-N (axial/eq) | ~2.5 - 3.5 | ~50 - 55 |
| Piperidine | CH₂ (axial/eq) | ~1.5 - 2.2 | ~30 - 35 |
| Ethyl | N-CH₂ | ~2.4 - 2.6 | ~52 - 56 |
| Ethyl | CH₃ | ~1.0 - 1.2 | ~12 - 15 |
Note: These are approximate chemical shift ranges. Actual values depend on the solvent and specific molecular conformation.
X-ray Crystallography of Compound-Bound Protein Complexes
X-ray crystallography provides unparalleled, high-resolution information on how a small molecule binds to its protein target. nih.gov This technique can reveal the precise binding orientation, conformational changes in both the ligand and the protein upon binding, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.net
The process involves producing a sufficient quantity of the purified target protein, which is then co-crystallized with "this compound". nih.gov These crystals are subsequently exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. nih.gov The molecular model of the compound-protein complex is then built into this map.
For a compound like "this compound", crystallographic data would be invaluable for structure-based drug design. It would highlight the key amino acid residues in the binding pocket that interact with the adamantyl cage, the piperidine ring, and the ethyl group. This information guides the rational design of new analogues with improved potency and selectivity.
Table 3: Illustrative Crystallographic Data for a Hypothetical Protein-Ligand Complex
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| R-work / R-free | 0.19 / 0.22 |
| Key Interactions | Distance (Å) |
| Piperidine N-H···O (Asp120) | 2.9 |
| Adamantyl C-H···π (Phe85) | 3.5 |
| Hydrophobic contact (Leu54, Val98) | < 4.0 |
Note: This table presents typical parameters and interaction types derived from an X-ray crystallography experiment.
Spectroscopic Probes for Molecular Interaction Studies
Beyond high-resolution structural methods, various spectroscopic techniques can be used to probe the molecular interactions of "this compound" with its biological targets in solution. These methods are particularly useful for confirming binding and determining binding affinities.
Ligand-based NMR experiments are a primary tool for studying weak to moderate protein-ligand interactions. nih.gov
Chemical Shift Perturbation (CSP): In this protein-based NMR approach, ¹H-¹⁵N HSQC spectra of an isotope-labeled protein are recorded during a titration with the compound. Changes in the chemical shifts of specific amino acid residues on the protein surface reveal the binding site. nih.gov
Saturation Transfer Difference (STD) NMR: This ligand-observed NMR experiment identifies which protons on the compound are in close contact with the protein. Protons of the bound ligand receive saturation from the irradiated protein, leading to a decrease in their signal intensity. This can help map the binding epitope of the small molecule.
These techniques provide dynamic information about the interaction in a solution state, which is complementary to the static picture provided by X-ray crystallography.
Table 4: Application of Spectroscopic Techniques for Interaction Analysis
| Technique | Information Obtained | Typical Sample Requirements |
| Chemical Shift Perturbation (CSP) | Binding site mapping on the protein | ¹⁵N-labeled protein (~0.1 mM) |
| Saturation Transfer Difference (STD) NMR | Ligand binding epitope mapping | Unlabeled protein, excess ligand |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), thermodynamics (ΔH, ΔS) | Purified protein and ligand |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff), binding affinity (Kd) | Immobilized protein, ligand in solution |
Chemical Biology Applications and Probe Development of N 2 Adamantyl 1 Ethylpiperidin 4 Amine
Use in Target Validation Studies (In Vitro)
No in vitro target validation studies have been published for N-(2-adamantyl)-1-ethylpiperidin-4-amine. While other adamantane (B196018) derivatives have been utilized for target validation, for instance, in elucidating the structure and function of cholecystokinin (B1591339) (CCK) receptors, this specific compound has not been reported in such a context. nih.gov Similarly, various adamantane-based compounds have been synthesized and evaluated as ligands for other targets like the sigma-2 receptor, but this compound is not among them. nih.gov
Future Directions and Research Gaps
Unexplored Structural Space within N-(2-adamantyl)-1-ethylpiperidin-4-amine Analogs
The core structure of this compound offers multiple avenues for structural modification, many of which remain largely unexplored. Future research should systematically investigate these areas to build a comprehensive structure-activity relationship (SAR) profile.
A primary research gap is the systematic exploration of stereoisomerism. The 2-adamantyl group is chiral, as is the C4 position of the piperidine (B6355638) ring upon certain substitutions. The synthesis and biological evaluation of individual enantiomers and diastereomers are critical, as stereochemistry often plays a pivotal role in pharmacological activity. For instance, studies on rimantadine (B1662185) stereoisomers have revealed different binding profiles with the M2 viral channel, highlighting that the effect of chirality can be significant. rsc.org
Further diversification can be achieved by modifying both the adamantane (B196018) cage and the piperidine ring.
Adamantane Moiety Modifications:
Substitution: Introducing substituents at the bridgehead positions (e.g., hydroxyl, amino, carboxyl groups) of the adamantane nucleus could modulate lipophilicity, metabolic stability, and target interactions.
Bioisosteric Replacement: Replacing the adamantane cage with other polycyclic hydrocarbons like diamantane or azaadamantanes could fine-tune the compound's properties. strath.ac.uk Azaadamantanes, for example, exhibit lower lipophilicity compared to their carbocyclic counterparts, which can significantly alter bioavailability and target engagement. strath.ac.uk
Piperidine Ring Modifications:
N-Substituent: The N-ethyl group can be replaced with a wide variety of alkyl, aryl, or functionalized chains to probe the steric and electronic requirements of the target binding pocket.
Ring Substitution: Introducing substituents at the C2, C3, C5, and C6 positions of the piperidine ring could create more complex and potent analogs. Recent synthetic methods have enabled the creation of highly substituted piperidines, opening the door to novel molecular architectures. ajchem-a.com
Ring Scaffolds: Exploration of different heterocyclic scaffolds, such as piperidinones, could yield compounds with entirely new biological profiles. rsc.org
The creation of tetravalent scaffolds, using the adamantane core to present multiple functional groups in a defined three-dimensional space, is another promising, yet underexplored, direction. researchgate.net
Emerging Biological Targets and Mechanistic Hypotheses for Adamantane-Piperidine Scaffolds
Historically, aminoadamantanes were primarily investigated as antiviral agents targeting the influenza M2 ion channel. nih.gov However, the unique physicochemical properties of the adamantane-piperidine scaffold suggest a much broader range of potential biological targets.
Viroporins and Ion Channels: Beyond influenza, other viral ion channels, known as viroporins, are emerging as key therapeutic targets. The SARS-CoV-2 E-protein, a viroporin crucial for viral replication, has been identified as a potential target for adamantane derivatives. acs.orgnih.gov This suggests that this compound and its analogs could be repurposed or redesigned as broad-spectrum antiviral agents targeting various viroporins.
Central Nervous System (CNS) Targets: The lipophilicity imparted by the adamantane moiety often enhances blood-brain barrier permeability, making CNS targets particularly attractive. nih.gov
NMDA and AMPA Receptors: While memantine, an adamantane derivative, is a known N-methyl-D-aspartate (NMDA) receptor antagonist, the broader adamantane-piperidine scaffold could be explored for novel modulators of glutamate (B1630785) receptors, including AMPA and kainate subtypes. nih.gov
Sigma Receptors: The sigma-2 receptor has been identified as a target for polycyclic frameworks like adamantane, presenting an opportunity for developing novel agents for neurological disorders. publish.csiro.au
Neuroinflammation and Plasticity: Recent studies indicate that adamantane derivatives may modulate neuroinflammation and enhance neural plasticity, potentially through pathways involving brain-derived neurotrophic factor (BDNF) and dipeptidyl peptidase 4 (DPP4). nih.gov This opens up new hypotheses for treating cognitive decline and neurodegenerative diseases.
Enzyme Inhibition: The rigid adamantane scaffold is ideal for orienting functional groups to interact with enzyme active sites. nih.gov
Kinases: The AKT1 protein has been predicted as a central target for some active adamantane derivatives, suggesting a potential role in oncology. researchgate.net
Other Enzymes: Other enzyme families, such as soluble epoxide hydrolases and protein phosphatases, represent additional emerging targets for adamantane-based compounds. nih.gov
Future research should employ target identification and validation studies to explore these hypotheses and uncover the precise mechanisms of action for adamantane-piperidine compounds.
Integration of Multi-Omics Data in Compound Characterization
A significant gap in the current understanding of this compound and its analogs is the lack of a holistic view of their cellular effects. Modern systems biology approaches, particularly the integration of multi-omics data, can provide unprecedented insight into a compound's mechanism of action, off-target effects, and potential biomarkers for efficacy. google.com
Future characterization of these compounds should incorporate a multi-omics strategy:
Transcriptomics (RNA-Seq): To identify changes in gene expression profiles induced by the compound, revealing affected cellular pathways.
Proteomics and Phosphoproteomics: To analyze changes in protein abundance and phosphorylation status, which can directly pinpoint modulated signaling pathways and enzymatic activities. nih.gov
Metabolomics: To understand the impact on cellular metabolism.
By integrating these datasets, researchers can build comprehensive models of how adamantane-piperidine compounds function. nih.gov For example, this approach could be used to delineate the specific signaling cascades affected by a compound that shows promise in a cancer cell line or to understand the complex interplay of pathways involved in its neuroplastic effects. nih.gov This data-driven approach moves beyond a single-target focus and can help identify novel mechanisms, predict resistance, and discover patient populations most likely to respond to a potential new therapy. google.comnih.gov
Advances in Synthetic Accessibility and Stereochemical Control for Complex Amine Derivatives
The synthesis of complex amine derivatives, especially those with multiple stereocenters like analogs of this compound, presents a considerable challenge. However, recent advances in synthetic organic chemistry offer powerful tools to overcome these hurdles.
Stereoselective Synthesis:
Catalytic Asymmetric Methods: The development of Rh-catalyzed asymmetric carbometalation and other transition-metal-catalyzed reactions now allows for the highly regio- and enantioselective synthesis of substituted piperidines. ajchem-a.comacs.org These methods are crucial for accessing specific stereoisomers for biological testing.
Chiral Auxiliaries and Substrates: The use of chiral sulfinyl imines as precursors has proven effective for the stereoselective synthesis of chiral adamantyl-substituted amines. rsc.org Similarly, gold-catalyzed cyclizations of chiral homopropargylic amines provide an efficient route to enantiomerically enriched piperidines. nih.gov
Efficiency and Modularity:
One-Pot Reactions: The development of one-pot procedures, such as sequential gold-catalyzed cyclization, reduction, and rearrangement, significantly improves the efficiency of synthesizing complex piperidine scaffolds. nih.gov
Modular Approaches: Synthetic strategies that allow for the modular assembly of the adamantane, piperidine, and substituent components are highly desirable. Such approaches facilitate the rapid generation of diverse compound libraries for SAR studies. nih.gov
A key research gap is the application of these modern synthetic methods to the specific class of N-(2-adamantyl)-piperidin-4-amines. Future work should focus on developing robust, scalable, and stereocontrolled synthetic routes to a wide range of analogs to fully explore the therapeutic potential of this promising scaffold.
Q & A
Q. What are the optimal synthetic routes for N-(2-adamantyl)-1-ethylpiperidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the adamantane core and subsequent coupling to the piperidine moiety. Key steps include:
- Adamantyl functionalization: 2-Adamantyl bromide or chloride derivatives are common intermediates. SN1 reactions under controlled pH and temperature (e.g., 40–60°C in polar aprotic solvents like DMF) ensure efficient substitution .
- Piperidine modification: Ethylation of piperidin-4-amine via alkylation with ethyl halides, followed by purification via recrystallization or column chromatography .
- Coupling strategies: Amide bond formation or nucleophilic substitution between the adamantyl and piperidine groups, using coupling agents like EDC/HOBt or Pd-catalyzed cross-coupling .
Critical Factors:
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Adamantyl protons resonate at δ 1.6–2.1 ppm (bridged CH₂) and δ 2.2–2.5 ppm (CH adjacent to N).
- Piperidine signals: Ethyl group (δ 1.0–1.3 ppm, triplet) and axial/equatorial protons (δ 2.5–3.0 ppm) .
- FTIR-ATR: Confirms amine (N–H stretch ~3350 cm⁻¹) and adamantane C–H bends (~2850 cm⁻¹) .
- GC-MS/HPLC-TOF: Detects molecular ion peaks (e.g., m/z 289 for [M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group at m/z 245) .
Validation Protocol:
- Compare experimental spectra with computational predictions (e.g., PubChem data ).
- Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference in NMR .
Q. How does the adamantyl substituent affect the compound’s physicochemical properties compared to other alkyl/aryl groups?
Methodological Answer:
- Lipophilicity: Adamantyl increases logP by ~2 units compared to phenyl or methyl groups, enhancing blood-brain barrier permeability .
- Thermal stability: Adamantane’s rigid cage structure raises melting points (e.g., 180–200°C vs. 120–140°C for phenyl analogs) .
- Receptor binding: The bulky adamantyl group may sterically hinder interactions with flat binding pockets (e.g., serotonin receptors) but enhances affinity for hydrophobic sites (e.g., NMDA receptors) .
Q. What strategies resolve contradictory data in receptor binding assays involving this compound?
Methodological Answer:
- Orthogonal assays: Combine radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., cAMP accumulation) to distinguish competitive vs. allosteric effects .
- Control experiments: Test for off-target interactions using receptor panels (e.g., CEREP’s Psychoactive Drug Screening Program) .
- Structural analysis: Perform X-ray crystallography or molecular docking to identify binding pose discrepancies (e.g., adamantyl orientation in NMDA vs. σ-1 receptors) .
Case Study:
A 2024 study found conflicting Ki values (NMDA: 15 nM vs. 120 nM) due to buffer ionic strength differences. Repeating assays in 150 mM KCl resolved variability .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate:
- MD simulations: Analyze blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI) .
Validation: Compare in silico predictions with in vivo rodent studies (e.g., plasma concentration-time curves) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for adamantyl-containing piperidine derivatives?
Methodological Answer:
- Steric effects: Adamantyl’s bulk complicates analog synthesis (e.g., para-substitution on piperidine is sterically hindered) .
- Conformational rigidity: Limits flexibility for target adaptation, requiring precise substituent positioning .
- Data normalization: Account for logP differences when comparing activity across analogs (e.g., use Free-Wilson analysis) .
SAR Table:
| Modification | Effect on NMDA IC₅₀ | Key Finding |
|---|---|---|
| 2-Adamantyl → 1-Adamantyl | IC₅₀ increases 10-fold | 2-position enhances hydrophobic contact |
| Ethyl → Propyl (piperidine N) | IC₅₀ decreases 2-fold | Longer chains reduce steric clash |
| Amine → N-methylamine | Activity lost | Free amine critical for H-bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
